molecular formula C9H13ClOSi B15299724 Silane, (4-chlorophenoxy)trimethyl- CAS No. 17005-59-3

Silane, (4-chlorophenoxy)trimethyl-

Cat. No.: B15299724
CAS No.: 17005-59-3
M. Wt: 200.73 g/mol
InChI Key: CJDREQROIGYMMO-UHFFFAOYSA-N
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Description

Silane, (4-chlorophenoxy)trimethyl- is a useful research compound. Its molecular formula is C9H13ClOSi and its molecular weight is 200.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality Silane, (4-chlorophenoxy)trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, (4-chlorophenoxy)trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17005-59-3

Molecular Formula

C9H13ClOSi

Molecular Weight

200.73 g/mol

IUPAC Name

(4-chlorophenoxy)-trimethylsilane

InChI

InChI=1S/C9H13ClOSi/c1-12(2,3)11-9-6-4-8(10)5-7-9/h4-7H,1-3H3

InChI Key

CJDREQROIGYMMO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CC=C(C=C1)Cl

Origin of Product

United States

Synthesis Methodologies for 4 Chlorophenoxy Trimethylsilane

Direct Silylation Approaches for the Formation of (4-Chlorophenoxy)trimethylsilane

Direct silylation is the most common and straightforward pathway to (4-Chlorophenoxy)trimethylsilane. This involves the reaction of 4-chlorophenol (B41353) with a suitable silylating agent.

Reaction of Substituted Phenols with Trimethylchlorosilane

A primary and widely used method for the synthesis of aryl trimethylsilyl (B98337) ethers is the reaction of a substituted phenol (B47542) with trimethylchlorosilane (TMCS). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction towards completion. Common bases include tertiary amines such as triethylamine (B128534) or imidazole (B134444). The choice of solvent can influence the reaction rate and work-up procedure, with solvents like dichloromethane (B109758) or dimethylformamide being frequently employed. nih.gov

The general reaction is as follows: 4-Cl-C₆H₄OH + (CH₃)₃SiCl + Base → 4-Cl-C₆H₄OSi(CH₃)₃ + Base·HCl

A reliable and rapid procedure, known as the Corey protocol, involves reacting the alcohol with a silyl (B83357) chloride and imidazole at a high concentration in dimethylformamide (DMF). nih.gov While replacing DMF with dichloromethane can simplify the purification process, the reaction may proceed at a slower rate. nih.gov For more reactive silylating agents like silyl triflates, a hindered base such as 2,6-lutidine is often used. nih.gov

Utilization of Hexamethyldisilazane (B44280) (HMDS) in Silylation Reactions

Hexamethyldisilazane (HMDS) serves as an effective and economical silylating agent for phenols. A key advantage of using HMDS is that the only byproduct is ammonia, a volatile gas, which simplifies the purification of the desired product. While HMDS has a lower silylating power compared to trimethylchlorosilane, its reactivity can be significantly enhanced through the use of catalysts or by conducting the reaction under reflux conditions. researchgate.netchemspider.com

Interestingly, the silylation of phenols with HMDS can often proceed efficiently without a catalyst. For instance, a similar compound, p-cresol, can be silylated by refluxing with HMDS neat, followed by vacuum distillation to yield the pure product. chemspider.com This suggests that a similar catalyst-free approach could be viable for the synthesis of (4-chlorophenoxy)trimethylsilane.

The general reaction is: 2 (4-Cl-C₆H₄OH) + ((CH₃)₃Si)₂NH → 2 (4-Cl-C₆H₄OSi(CH₃)₃) + NH₃

In some cases, the use of a solvent like nitromethane (B149229) can promote the reaction to occur even at room temperature. chemspider.comrsc.org

Role of Catalysts in Silylation Efficiency and Selectivity

To improve the efficiency of silylation reactions, particularly with less reactive agents like HMDS, various catalysts can be employed. These catalysts activate the silylating agent, leading to faster reaction times and higher yields, especially for sterically hindered or electron-deficient phenols.

Several types of catalysts have been shown to be effective for the silylation of phenols with HMDS:

Silica (B1680970) Chloride (SiO₂-Cl): This solid-supported catalyst has been demonstrated to be effective for the trimethylsilylation of a range of alcohols and phenols with HMDS, offering excellent yields. The reactions can be carried out in a solvent like acetonitrile (B52724) or under solvent-free conditions. A significant advantage of silica chloride is its recoverability and reusability. researchgate.net

Zinc Oxide (ZnO): As an economical and heterogeneous catalyst, zinc oxide facilitates the conversion of phenols to their corresponding trimethylsilyl ethers with HMDS under mild, ambient conditions, often with short reaction times and high yields. sid.ir

Ionic Liquids: Certain ionic liquids can act as efficient catalysts for the silylation of phenols with HMDS at room temperature. These reactions are typically fast and give good to excellent yields. The use of ionic liquids can also simplify product isolation. sid.ir

The choice of catalyst can be critical in achieving high selectivity when other reactive functional groups are present in the molecule.

Catalyst SystemSubstrate ExampleReaction ConditionsYieldReference
Silica Chloride/HMDSPhenolsAcetonitrile or solvent-freeExcellent researchgate.net
Zinc Oxide/HMDSPhenolsAmbient temperatureGood to Excellent sid.ir
Ionic Liquid/HMDSp-methoxybenzyl alcoholAcetonitrile, room temp.100% conversion sid.ir

Indirect Synthetic Routes to (4-Chlorophenoxy)trimethylsilane

While direct silylation is the most common approach, indirect methods can also be employed for the synthesis of (4-Chlorophenoxy)trimethylsilane. These routes may offer advantages in specific contexts, such as in multi-step syntheses or for achieving particular purity profiles.

Transformation of Precursor Phenoxysilanes

(4-Chlorophenoxy)trimethylsilane can potentially be synthesized from other phenoxysilanes through chemical transformations. For instance, a silyl ether containing a different substituent on the phenyl ring could be chemically modified to introduce a chlorine atom at the 4-position. However, this approach is generally less direct and may involve more complex synthetic steps and purification challenges compared to direct silylation methods. The feasibility of such a transformation would depend on the specific precursor and the reaction conditions required for the desired chemical modification without cleaving the silyl ether bond.

Continuous Flow Synthesis Techniques for Related Aryloxysilanes

Continuous flow chemistry is an emerging technology that offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. rsc.orgbeilstein-journals.org The synthesis of silyl ethers, including aryloxysilanes, can be adapted to continuous flow systems.

In a typical continuous flow setup, streams of the reactants (e.g., 4-chlorophenol and a silylating agent) are continuously mixed and passed through a heated reactor coil. The short residence time within the microreactor can lead to rapid and efficient conversion to the desired product. This methodology has been successfully applied to the synthesis of various active pharmaceutical ingredients and other complex molecules. beilstein-journals.orgmdpi.com While specific examples for the continuous flow synthesis of (4-chlorophenoxy)trimethylsilane are not prevalent in the literature, the general principles are well-established for the formation of silyl ethers, suggesting its potential applicability. rsc.orgbeilstein-journals.org

Green Chemistry Principles in (4-Chlorophenoxy)trimethylsilane Synthesis

The application of green chemistry principles to the synthesis of (4-chlorophenoxy)trimethylsilane primarily involves the careful selection of reagents, catalysts, and reaction conditions to enhance sustainability. Key strategies include the use of catalysts to improve reaction efficiency, the implementation of solvent-free reaction conditions, and the pursuit of high atom economy.

One of the most promising green approaches for the synthesis of aryl silyl ethers, including (4-chlorophenoxy)trimethylsilane, involves the use of hexamethyldisilazane (HMDS) as the silylating agent. The reaction of 4-chlorophenol with HMDS is advantageous from a green chemistry perspective because the only byproduct is ammonia, a readily handled and relatively benign substance. This contrasts with traditional methods that may use trimethylsilyl chloride, which generates hydrochloric acid as a byproduct, requiring a base to neutralize it and leading to the formation of salt waste.

Research has demonstrated the feasibility of silylating phenols using HMDS without the need for a catalyst, particularly under solvent-free conditions at elevated temperatures. For instance, a study on the silylation of a similar compound, p-cresol, with HMDS was successful by simply refluxing the mixture, yielding the corresponding trimethylsilyl ether in good yield. researchgate.net This approach is highly desirable as it eliminates the need for both a catalyst and a solvent, significantly reducing the environmental footprint of the synthesis. The reaction proceeds by heating a mixture of the phenol and HMDS, followed by distillation to purify the product. researchgate.net

Another catalyst-free approach involves the use of nitromethane as a solvent, which has been shown to promote the silylation of phenols with HMDS at room temperature. researchgate.netchemspider.com While this method introduces a solvent, it avoids the need for heating, which can be an energy-saving advantage.

To improve reaction rates and yields under milder conditions, various catalytic systems have been explored for the silylation of phenols with HMDS. These catalysts are often designed to be reusable, further enhancing the green credentials of the synthesis.

Heterogeneous Catalysts:

Solid acid catalysts, such as H-β zeolite and silica chloride, have proven effective in catalyzing the silylation of phenols with HMDS under solvent-free conditions. researchgate.netut.ac.irsemanticscholar.org These heterogeneous catalysts can be easily separated from the reaction mixture by filtration and can be reused multiple times without a significant loss of activity, which is a major advantage in terms of waste reduction and cost-effectiveness. ut.ac.irsemanticscholar.org

The use of silica chloride, for example, allows for the efficient synthesis of trimethylsilyl ethers from various phenols in excellent yields, and the catalyst can be recovered and reused. ut.ac.ir Similarly, H-β zeolite has been used as a catalyst for the solvent-free silylation of a range of alcohols and phenols with HMDS, offering a practical and environmentally friendly protocol. researchgate.netsemanticscholar.org

The following table illustrates the typical performance of such heterogeneous catalysts in the silylation of phenols, which can be considered indicative of the potential for the synthesis of (4-chlorophenoxy)trimethylsilane.

CatalystSubstrateSolventTemperature (°C)Time (h)Yield (%)Reusability
H-β zeolitePhenolTolueneAmbient10HighYes
H-β zeolitePhenolNone70-80~1.5HighYes
Silica ChloridePhenolAcetonitrileRoom Temp.ShortHighYes (up to 4 times)
Silica ChloridePhenolNoneRoom Temp.ShortHighYes

Note: This data is for the silylation of phenol and is presented to illustrate the potential of these catalytic systems for the synthesis of (4-chlorophenoxy)trimethylsilane.

Ionic Liquids:

Ionic liquids (ILs) have emerged as promising "green" solvents and catalysts for a variety of chemical transformations, including the silylation of alcohols and phenols. sid.irresearchgate.netmdpi.comresearchgate.net Their low volatility, thermal stability, and potential for recyclability make them attractive alternatives to conventional organic solvents. Tunable Brønsted acidic ionic liquids have been shown to effectively catalyze the trimethylsilylation of alcohols with HMDS at room temperature under solvent-free conditions, with the ionic liquid being easily recovered and reused. mdpi.comresearchgate.net

Catalyst SystemSubstrateSolventTemperatureTimeYieldCatalyst Recycling
Tunable Brønsted Acidic Ionic LiquidVarious AlcoholsNoneRoom Temp.1-2 hGood to ExcellentYes
Ionic Liquid/Silica-supported ILVarious Alcohols & PhenolsAcetonitrileRoom Temp.ShortGood to ExcellentYes

Note: This table summarizes findings for the silylation of various alcohols and phenols and indicates the potential for applying these methods to the synthesis of (4-chlorophenoxy)trimethylsilane.

Reactivity and Mechanistic Investigations of 4 Chlorophenoxy Trimethylsilane and Analogous Phenoxysilanes

Hydrolytic Stability and Condensation Reactions of Phenoxysilanes

The silicon-oxygen bond in phenoxysilanes is susceptible to cleavage by water, a process known as hydrolysis. This reaction is a critical aspect of their chemistry, influencing their stability and serving as a key step in the formation of silicon-based polymers.

Formation of Silanols and Disiloxanes

The hydrolysis of (4-chlorophenoxy)trimethylsilane, like other alkoxysilanes, is expected to proceed through the initial formation of a silanol, trimethylsilanol (B90980) in this case, and 4-chlorophenol (B41353). The reaction involves the nucleophilic attack of a water molecule on the silicon atom, leading to the displacement of the 4-chlorophenoxy group.

Reaction Scheme: (CH₃)₃Si-O-C₆H₄-Cl + H₂O → (CH₃)₃Si-OH + HO-C₆H₄-Cl

The resulting trimethylsilanol is often unstable and can readily undergo self-condensation or condensation with another molecule of (4-chlorophenoxy)trimethylsilane to form hexamethyldisiloxane. This condensation reaction is typically catalyzed by acidic or basic conditions and results in the formation of a stable Si-O-Si linkage.

Condensation Reaction: 2 (CH₃)₃Si-OH → (CH₃)₃Si-O-Si(CH₃)₃ + H₂O

The formation of disiloxanes is a common feature in the chemistry of silanols and is a fundamental process in the synthesis of silicone polymers.

Influence of Substituent Effects on Hydrolysis Kinetics

The rate of hydrolysis of phenoxysilanes is significantly influenced by the electronic and steric nature of the substituents on both the silicon atom and the aromatic ring. For (4-chlorophenoxy)trimethylsilane, the electron-withdrawing nature of the chlorine atom in the para position of the phenoxy group is expected to have a notable effect on the reaction kinetics.

Generally, electron-withdrawing groups on the leaving phenoxy group accelerate the rate of hydrolysis. This is because they stabilize the developing negative charge on the oxygen atom of the leaving 4-chlorophenoxide ion in the transition state. Conversely, electron-donating groups on the aromatic ring would be expected to decrease the rate of hydrolysis. pressbooks.pubrsc.orgrsc.org

The Hammett equation can be used to quantify the effect of substituents on the reaction rate. For the hydrolysis of substituted aryl benzoates, a positive ρ (rho) value is typically observed, indicating that electron-withdrawing substituents accelerate the reaction. rsc.org A similar trend is expected for the hydrolysis of phenoxysilanes.

The trimethylsilyl (B98337) group itself also influences the reactivity. The silicon atom is less electronegative than carbon, and the Si-O bond has a higher degree of ionic character compared to a C-O bond, making the silicon atom more susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions Involving the (4-Chlorophenoxy) Moiety

The (4-chlorophenoxy)trimethylsilane molecule presents two primary sites for nucleophilic attack: the carbon atom of the aryl chloride and the silicon atom of the trimethylsilyl group.

Reactivity of the Aryl Chloride functionality

The chlorine atom on the aromatic ring can potentially be displaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orgchadsprep.com However, for SNAr to occur readily, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups, such as nitro groups, positioned ortho and/or para to the leaving group. pressbooks.pub

In the case of (4-chlorophenoxy)trimethylsilane, the trimethylsiloxy group is generally considered to be a weak electron-donating group through p-d π-backbonding, which would not significantly activate the ring towards nucleophilic attack. Therefore, the reactivity of the aryl chloride towards nucleophilic substitution is expected to be low under standard conditions. Harsh reaction conditions, such as high temperatures and strong nucleophiles, would likely be required to effect substitution at this position.

Substitution at the Silicon Center

The silicon atom in (4-chlorophenoxy)trimethylsilane is an electrophilic center and is susceptible to nucleophilic attack. This is a common reaction pathway for many organosilicon compounds. The reaction proceeds via a nucleophilic substitution mechanism at the silicon center (SN2@Si). researchgate.net

A variety of nucleophiles, such as organolithium reagents, Grignard reagents, and alkoxides, can displace the 4-chlorophenoxy group. The facility of this reaction is influenced by the nature of the nucleophile and the leaving group ability of the 4-chlorophenoxide ion. The presence of the electron-withdrawing chlorine atom on the phenoxy ring enhances the leaving group ability of the 4-chlorophenoxide, making the substitution at the silicon center more favorable compared to unsubstituted phenoxysilanes.

Illustrative Data Table on Nucleophilic Substitution at Silicon:

Nucleophile (Nu⁻)ProductGeneral Observations
R-MgX (Grignard)(CH₃)₃Si-RGenerally effective for forming Si-C bonds.
R-Li (Organolithium)(CH₃)₃Si-RHighly reactive nucleophiles, readily displace the phenoxy group.
RO⁻ (Alkoxide)(CH₃)₃Si-ORResults in the formation of a new alkoxysilane.

Radical-Mediated Transformations in the Presence of (4-Chlorophenoxy)trimethylsilane

While ionic reactions are more common for phenoxysilanes, the possibility of radical-mediated transformations exists, particularly under conditions that favor the generation of radicals. researchgate.netchemrxiv.orgnih.gov Silyl (B83357) radicals can be generated from organosilanes through various methods, including hydrogen abstraction from hydrosilanes or photochemically. researchgate.netnih.gov

Although (4-chlorophenoxy)trimethylsilane does not possess a readily abstractable hydrogen atom on the silicon, it could potentially participate in radical reactions in other ways. For instance, if a silyl radical, (CH₃)₃Si•, were generated in the presence of this molecule, it could potentially undergo reactions such as addition to the aromatic ring.

Furthermore, under certain conditions, the C-Cl bond could undergo homolytic cleavage to generate an aryl radical. However, this would likely require high energy input, such as UV irradiation or the use of specific radical initiators. Radical reactions involving aryl chlorides often require specific catalytic systems to proceed efficiently. nih.gov

The field of radical silylation reactions is an active area of research, with new methods continually being developed for the formation of C-Si bonds under mild, radical-based conditions. researchgate.net While specific examples involving (4-chlorophenoxy)trimethylsilane are not prevalent in the literature, the general principles of radical chemistry suggest potential pathways for its transformation under radical conditions.

Enzymatic or Biocatalytic Transformations Involving Related Phenoxy-Silane Structures

The enzymatic cleavage of the silicon-oxygen bond in phenoxy-silanes is a field of growing research, offering potential for green and highly selective chemical transformations. While specific studies on (4-Chlorophenoxy)trimethylsilane are not extensively documented in publicly available literature, research on analogous structures provides valuable insights into the potential biocatalytic pathways.

Hydrolases, a broad class of enzymes that catalyze the cleavage of chemical bonds by the addition of water, have been the primary focus of these investigations. This includes proteases, esterases, and lipases. open.ac.uk

A significant breakthrough in this area has been the discovery of enzymes specifically adapted for cleaving silyl ethers, termed "silyl etherases". nih.gov Researchers have identified two such enzymes, SilE-R and SilE-S, which belong to the stress-response dimeric A/B barrel domain (DABB) family. nih.gov These enzymes are capable of hydrolyzing a variety of silyl ethers, including those with aromatic alcohol moieties, and exhibit opposite enantiopreferences, highlighting their potential for stereoselective synthesis. nih.gov The catalytic mechanism of these silyl etherases is proposed to involve a synergistic action of two histidine residues in the active site, acting as a nucleophile and a Brønsted base. nih.gov

Lipases, which are widely used in industrial biocatalysis, have also been investigated for their ability to hydrolyze silyl ethers. researchgate.netd-nb.infonih.gov However, studies suggest that the lipase-mediated hydrolysis of trimethylsilyl (TMS)-protected alcohols is often a non-specific side reaction and does not proceed via the enzyme's canonical catalytic triad. researchgate.netd-nb.infonih.gov This non-specific activity implies that lipases may not be suitable for achieving high enantioselectivity in the transformation of chiral silyl ethers. nih.gov

The development of analytical methods to monitor these enzymatic reactions has also been a key area of research. Spectrophotometric assays using chromogenic substrates, such as 4-nitrophenoxy silyl ethers, have been developed to quantify the biocatalytic cleavage of silicon-oxygen bonds. open.ac.uk These assays rely on the release of a colored phenoxy anion upon hydrolysis, allowing for the determination of enzyme kinetics. open.ac.uk

The table below summarizes some of the enzymes and their activities on related silyl ether substrates.

Enzyme/BiocatalystSubstrate TypeKey Findings
SilE-R and SilE-S Aromatic and Aliphatic Silyl EthersEnantiospecific hydrolysis of the Si-O bond. nih.gov
Lipases (e.g., from Pseudozyma aphidis) Trimethylsilyl (TMS)-protected alcoholsMediate hydrolysis, but the reaction is largely non-specific and independent of the catalytic triad. researchgate.netd-nb.infonih.gov
Silicatein-α Silyl ethersKnown to catalyze the hydrolysis and condensation of silyl ethers. researchgate.net

While direct enzymatic transformation data for (4-chlorophenoxy)trimethylsilane is scarce, the existing research on related phenoxysilanes suggests that enzymes, particularly specialized silyl etherases, could potentially be employed for its selective hydrolysis. The presence of the chloro-substituent on the phenyl ring would likely influence the electronic properties of the substrate and, consequently, its recognition and turnover by an enzyme.

Exploration of Reaction Kinetics and Thermodynamic Profiles

The reactivity of (4-chlorophenoxy)trimethylsilane is primarily dictated by the kinetics and thermodynamics of the cleavage of its Si-O bond. The hydrolysis of alkoxysilanes, including phenoxysilanes, is a fundamental reaction that has been the subject of numerous studies. mst.edu

The mechanism of hydrolysis is influenced by the reaction conditions, particularly the pH. The reaction can be catalyzed by both acids and bases. nih.gov In acidic media, the reaction is thought to proceed via protonation of the oxygen atom, making the silicon atom more susceptible to nucleophilic attack by water. scienceopen.comresearchgate.net Under basic conditions, the reaction likely involves the direct nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. scienceopen.comresearchgate.net The transition state in both cases is believed to involve a pentacoordinate silicon intermediate. scienceopen.comresearchgate.net

The rate of hydrolysis is significantly affected by the nature of the substituents on both the silicon atom and the phenoxy group. For phenoxytrimethylsilanes, the electronic properties of the substituent on the phenyl ring play a crucial role. The Hammett equation provides a framework for quantifying the effect of substituents on the reaction rate. The equation is given by:

log(k/k₀) = σρ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

For the hydrolysis of (4-chlorophenoxy)trimethylsilane, the chloro-substituent is electron-withdrawing. A positive ρ value for the hydrolysis reaction would indicate that electron-withdrawing substituents accelerate the reaction by stabilizing the developing negative charge in the transition state during nucleophilic attack. While specific Hammett plots for the hydrolysis of a series of substituted phenoxytrimethylsilanes are not readily found in the literature, the principle can be illustrated conceptually.

Conceptual Hammett Plot Data for the Hydrolysis of Substituted Phenoxytrimethylsilanes

Substituent (X)Hammett Constant (σp)Hypothetical Relative Rate (k/k₀)
-OCH₃-0.27< 1
-CH₃-0.17< 1
-H0.001
-Cl +0.23 > 1
-CN+0.66>> 1
-NO₂+0.78>> 1

This table is for illustrative purposes to demonstrate the expected trend based on Hammett principles and does not represent actual experimental data.

Specific experimental kinetic data, such as rate constants and activation energies, for the hydrolysis of (4-chlorophenoxy)trimethylsilane are not widely available in published research. Similarly, detailed thermodynamic profiles, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation, have not been extensively reported for this specific compound. Computational studies can provide theoretical estimates for these parameters by modeling the reaction pathway and the energies of the reactants, transition states, and products. nih.gov Such studies on related systems have been instrumental in elucidating the mechanistic details of Si-O bond cleavage. nih.gov

Advanced Spectroscopic Characterization Techniques Applied to 4 Chlorophenoxy Trimethylsilane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the definitive structural assignment of organic and organometallic compounds. For (4-chlorophenoxy)trimethylsilane, a combination of ¹H, ¹³C, and ²⁹Si NMR, supplemented by two-dimensional (2D) techniques, offers a complete picture of its molecular framework.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of (4-chlorophenoxy)trimethylsilane is characterized by two main sets of signals corresponding to the trimethylsilyl (B98337) (TMS) protons and the aromatic protons of the 4-chlorophenoxy group. The nine protons of the TMS group typically appear as a sharp singlet in the upfield region, usually around 0.3 ppm, due to the electron-donating nature of the silicon atom. The aromatic protons exhibit a more complex pattern in the downfield region, generally between 6.8 and 7.2 ppm. Due to the para-substitution, the aromatic protons form an AA'BB' spin system, which often appears as two pseudo-doublets.

The ¹³C NMR spectrum provides further structural confirmation. The carbon atoms of the trimethylsilyl group resonate at a very high field, typically around 0 ppm. The aromatic carbons of the 4-chlorophenoxy moiety display signals in the characteristic aromatic region. The carbon atom bonded to the oxygen (C-O) is expected to be the most downfield-shifted among the aromatic carbons, followed by the carbon atom bearing the chlorine (C-Cl). The other aromatic carbons will appear at intermediate chemical shifts. For comparison, the spectral data for the precursor, 4-chlorophenol (B41353), shows characteristic shifts that are altered upon silylation chemspider.com.

Proton (¹H) Predicted Chemical Shift (ppm)
Si(CH₃)₃~ 0.3 (singlet)
Aromatic H (ortho to OSiMe₃)~ 6.8 (doublet)
Aromatic H (ortho to Cl)~ 7.2 (doublet)
Carbon (¹³C) Predicted Chemical Shift (ppm)
Si(CH₃)₃~ 0
Aromatic C (ortho to OSiMe₃)~ 120
Aromatic C (ortho to Cl)~ 129
Aromatic C-Cl~ 128
Aromatic C-OSiMe₃~ 155

²⁹Si NMR for Silicon-Centered Environment Assessment

²⁹Si NMR spectroscopy is a powerful tool for directly probing the electronic environment of the silicon atom. The chemical shift of the silicon nucleus in (4-chlorophenoxy)trimethylsilane is sensitive to the nature of the substituents. For aryloxytrimethylsilanes, the ²⁹Si chemical shift is typically observed in the range of +15 to +25 ppm relative to tetramethylsilane (B1202638) (TMS). The presence of the electron-withdrawing 4-chlorophenoxy group is expected to shift the ²⁹Si resonance downfield compared to simple alkoxytrimethylsilanes. Theoretical calculations and experimental data for related compounds suggest that the chemical shift for (4-chlorophenoxy)trimethylsilane would fall within this established range, providing a distinct signature for the Si-O-Ar linkage rsc.orgstenutz.eu.

Nucleus Predicted Chemical Shift Range (ppm)
²⁹Si+15 to +25

Advanced 2D NMR Techniques for Connectivity Mapping

While direct 2D NMR studies on (4-chlorophenoxy)trimethylsilane are not extensively reported, the application of techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be predicted. An HSQC experiment would show direct one-bond correlations between the aromatic protons and their attached carbons, as well as the correlation between the trimethylsilyl protons and their carbons. An HMBC experiment would reveal longer-range couplings, for instance, between the trimethylsilyl protons and the aromatic carbon attached to the oxygen (C-O), and between the aromatic protons and the other carbons in the ring, thus confirming the connectivity of the entire molecule iupac.orgnih.govresearchgate.netresearchgate.net.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides valuable information about the functional groups and bonding within a molecule. The IR and Raman spectra of (4-chlorophenoxy)trimethylsilane exhibit characteristic bands that can be assigned to specific molecular vibrations.

Key expected vibrational modes include:

Si-O-C stretching: A strong band in the IR spectrum, typically in the region of 920-1100 cm⁻¹, is characteristic of the Si-O-C asymmetric stretching vibration.

Si-C stretching: The symmetric and asymmetric stretching vibrations of the Si-C bonds in the trimethylsilyl group are expected to appear in the range of 600-800 cm⁻¹.

Aromatic C-H stretching: These vibrations are observed above 3000 cm⁻¹.

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region are indicative of the aromatic ring.

C-Cl stretching: A band in the region of 1000-1100 cm⁻¹ can be attributed to the C-Cl stretching vibration.

CH₃ rocking and deformation: Vibrations associated with the methyl groups on the silicon atom appear at various frequencies, including a characteristic umbrella deformation around 1250 cm⁻¹.

Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations and the Si-C skeletal modes, which often give rise to strong Raman signals researchgate.netresearchgate.netchemicalbook.comchemicalbook.comchemicalbook.com.

Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity
Aromatic C-H stretch> 3000Medium
C=C Aromatic stretch1400 - 1600Medium to Strong
CH₃ Umbrella deformation~ 1250Strong
Si-O-C Asymmetric stretch920 - 1100Strong
C-Cl stretch1000 - 1100Medium
Si-C stretch600 - 800Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is instrumental in determining the molecular weight and elucidating the fragmentation pathways of a molecule under ionization, which in turn aids in structural confirmation.

Electron Ionization Mass Spectrometry (EI-MS)

In the EI-MS of (4-chlorophenoxy)trimethylsilane, the molecular ion peak (M⁺˙) is expected to be observed, confirming the molecular weight of the compound. The fragmentation pattern is dominated by cleavages characteristic of trimethylsilyl ethers and chlorinated aromatic compounds.

A prominent fragmentation pathway involves the cleavage of a methyl group from the silicon atom, resulting in a stable [M-15]⁺ ion (loss of CH₃). This fragment is often the base peak in the spectrum of trimethylsilyl compounds. Another significant fragmentation is the cleavage of the Si-O bond, leading to the formation of a trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73 and a 4-chlorophenoxy radical. The presence of the chlorine atom will also give rise to a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) nih.govwikipedia.orgyoutube.comlibretexts.orgmiamioh.edu.

Fragment Ion m/z (for ³⁵Cl) Proposed Structure/Loss
[M]⁺˙200Molecular Ion
[M-CH₃]⁺185Loss of a methyl radical
[C₆H₄ClO]⁺1274-chlorophenoxy cation
[Si(CH₃)₃]⁺73Trimethylsilyl cation

Electrospray Ionization Mass Spectrometry (ESI-MS) and Other Soft Ionization Methods

Electrospray Ionization Mass Spectrometry (ESI-MS) and other soft ionization techniques are indispensable for the analysis of silyl (B83357) ethers like (4-chlorophenoxy)trimethylsilane, particularly due to their ability to generate intact molecular ions, which is often challenging with harder ionization methods. The primary application of ESI-MS in the study of these compounds is the accurate determination of their molecular weights and the investigation of their fragmentation patterns, which can elucidate their structural features.

In a typical ESI-MS experiment, the analyte is dissolved in a suitable solvent and sprayed through a charged capillary, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For (4-chlorophenoxy)trimethylsilane, this process would ideally result in the detection of the protonated molecule, [M+H]⁺, or adducts with other cations present in the solvent, such as sodium [M+Na]⁺.

While specific ESI-MS data for (4-chlorophenoxy)trimethylsilane is not extensively reported in publicly available literature, the fragmentation behavior of related phenoxytrimethylsilane derivatives has been studied. Under collision-induced dissociation (CID) conditions in a tandem mass spectrometer (MS/MS), the primary fragmentation pathway for these compounds typically involves the cleavage of the Si-O bond. This would lead to the formation of a trimethylsilyl cation ([Si(CH₃)₃]⁺) with a mass-to-charge ratio (m/z) of 73, and a 4-chlorophenoxy radical. Alternatively, a protonated 4-chlorophenol fragment could be observed. The precise fragmentation pattern can provide confirmatory evidence for the compound's identity and purity.

Ultraviolet-Visible (UV-Vis) Spectrophotometric Investigations of Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectrophotometry is a valuable tool for probing the electronic transitions within a molecule. The UV-Vis spectrum of (4-chlorophenoxy)trimethylsilane is expected to be dominated by the chromophoric 4-chlorophenoxy group. The electronic transitions are primarily of the π → π* type, originating from the aromatic ring.

The benzene (B151609) ring itself exhibits characteristic absorption bands, and the substitution with a chlorine atom and a trimethylsiloxy group will influence the position and intensity of these bands. The chlorine atom, being an auxochrome, can cause a bathochromic (red) shift of the absorption maxima due to its electron-donating resonance effect and electron-withdrawing inductive effect. The trimethylsiloxy group (-OSi(CH₃)₃) also acts as an auxochrome.

Compound Expected λmax (nm) Transition Type
(4-chlorophenoxy)trimethylsilane~220-240π → π* (E-band)
(4-chlorophenoxy)trimethylsilane~270-290π → π* (B-band)

X-Ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of (4-chlorophenoxy)trimethylsilane would provide a wealth of information about its molecular geometry, including bond lengths, bond angles, and torsional angles. This data would offer a detailed picture of the spatial relationship between the trimethylsilyl group and the 4-chlorophenoxy moiety.

Key structural parameters that would be determined include:

The C-O-Si bond angle, which is a critical parameter in understanding the flexibility and conformation of the molecule.

The bond lengths of the Si-C, Si-O, and C-Cl bonds.

The planarity of the phenyl ring.

The conformation of the trimethylsilyl group relative to the phenyl ring.

Applications of 4 Chlorophenoxy Trimethylsilane in Contemporary Chemical Research

Role as a Reagent and Intermediate in Organic Synthesis

(4-Chlorophenoxy)trimethylsilane serves as a crucial building block and functional group modifier in the synthesis of a wide array of organic molecules. Its utility stems from the reactivity of the trimethylsilyl (B98337) group, which can be strategically employed in various synthetic transformations.

Utilization in Protecting Group Chemistry for Hydroxyl Functions

One of the most well-established applications of (4-chlorophenoxy)trimethylsilane is in the protection of hydroxyl groups, particularly in phenols. The trimethylsilyl (TMS) group acts as a temporary shield, masking the reactivity of the hydroxyl group to prevent unwanted side reactions during multi-step syntheses. semanticscholar.orgtcichemicals.com The formation of the (4-chlorophenoxy)trimethylsilane derivative is typically achieved by reacting 4-chlorophenol (B41353) with a silylating agent like trimethylsilyl chloride (TMSCl) in the presence of a base. semanticscholar.orgresearchgate.net

The stability of the resulting silyl (B83357) ether is a key advantage. Trimethylsilyl ethers are generally stable under neutral and basic conditions, allowing for a wide range of chemical transformations to be performed on other parts of the molecule. tcichemicals.com However, they are susceptible to cleavage under acidic conditions or in the presence of fluoride (B91410) ions, which enables their selective removal when the protection is no longer needed. semanticscholar.orgharvard.edu This controlled installation and removal make the trimethylsilyl group, and by extension (4-chlorophenoxy)trimethylsilane, an effective protecting group in the synthesis of complex organic molecules. tcichemicals.com

The choice of protecting group can be critical, and the electronic properties of the aryl group can influence the stability and reactivity of the silyl ether. The presence of the electron-withdrawing chlorine atom on the phenyl ring in (4-chlorophenoxy)trimethylsilane can affect its stability compared to unsubstituted phenoxytrimethylsilane.

Participation in Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

While direct participation of the (4-chlorophenoxy)trimethylsilane as a nucleophile in cross-coupling reactions is not extensively documented, aryloxytrimethylsilanes, in general, can be involved in carbon-carbon and carbon-heteroatom bond-forming reactions. The silicon-oxygen bond can be cleaved, and the resulting phenoxide can act as a nucleophile.

More commonly, the protected 4-chlorophenol, in the form of (4-chlorophenoxy)trimethylsilane, can be a substrate in various palladium-catalyzed cross-coupling reactions where the chloro-substituent on the aromatic ring participates. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures. Examples of such reactions include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. The chloro group on the (4-chlorophenoxy)trimethylsilane could potentially undergo coupling with a boronic acid in the presence of a palladium catalyst and a base.

Heck Reaction: This reaction couples an unsaturated halide with an alkene. The chloro-substituent could serve as the halide component in a Heck reaction.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The chloro group could be the halide partner in this coupling. researchgate.net

C-N and C-O Coupling Reactions: The chloro substituent can also participate in Buchwald-Hartwig amination or etherification reactions to form carbon-nitrogen or carbon-oxygen bonds, respectively.

The use of the trimethylsilyl protecting group for the phenol (B47542) is crucial in these reactions as the free hydroxyl group would interfere with the catalytic cycle. After the desired bond formation, the trimethylsilyl group can be readily removed to yield the functionalized 4-chlorophenol derivative.

Application as a Derivatizing Agent in Analytical Methodologies (e.g., GC-MS for Trace Analysis)

(4-Chlorophenoxy)trimethylsilane and related trimethylsilylating agents play a significant role in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS). nih.govnih.govresearchgate.net Phenolic compounds, including chlorophenols, are often non-volatile and thermally labile, making their direct analysis by GC challenging. researchgate.net Derivatization with a trimethylsilyl group converts the polar hydroxyl group into a less polar and more volatile trimethylsilyl ether. nih.govnih.govresearchgate.net

This process, known as silylation, significantly improves the chromatographic behavior of the analytes, leading to sharper peaks and better separation. nih.govresearchgate.net The resulting (4-chlorophenoxy)trimethylsilane is more thermally stable and volatile, allowing for its analysis at lower temperatures and reducing the risk of degradation in the GC inlet. researchgate.net

In mass spectrometry, the trimethylsilyl derivatives often produce characteristic fragmentation patterns that aid in the identification and quantification of the original phenolic compounds. nih.govnih.gov The derivatization of chlorophenols to their trimethylsilyl ethers is a common and effective method for their trace analysis in various environmental and biological samples. nih.govnih.govresearchgate.net Different silylating agents, such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylsilyl-N,N-dimethylcarbamate (TMSDMC), are used to facilitate this transformation. nih.govnih.govresearchgate.net

Below is a table summarizing the typical GC-MS parameters for the analysis of chlorophenol derivatives.

ParameterValueReference
Derivatizing Agent BSTFA, TMSDMC nih.govnih.gov
Column DB-5MS or similar researchgate.net
Injection Mode Splitless researchgate.net
Carrier Gas Helium researchgate.net
Detection Mass Spectrometry (MS) nih.govnih.gov

Precursor for the Synthesis of Complex Organic Molecules

The utility of (4-chlorophenoxy)trimethylsilane extends to its role as a precursor in the synthesis of more complex and often biologically active molecules. The 4-chlorophenol moiety is a structural component in various pharmaceuticals and agrochemicals. orgsyn.orgbanglajol.info By protecting the hydroxyl group as a trimethylsilyl ether, chemists can perform various transformations on the aromatic ring or use the chloro-substituent as a handle for further functionalization, as discussed in section 5.1.2.

For instance, the synthesis of certain herbicides, fungicides, and pharmaceutical intermediates may involve steps where the phenolic hydroxyl group needs to be temporarily masked. banglajol.info Once the desired molecular framework is constructed, the deprotection of the silyl ether reveals the free phenol, which may be crucial for the biological activity of the final product. The synthesis of 2-cycloalkyl-4-chlorophenols, for example, starts from p-chlorophenol, which can be protected as its trimethylsilyl ether to facilitate certain reaction conditions. banglajol.inforesearchgate.net

Integration in Materials Science and Polymer Chemistry

The reactivity of the silane (B1218182) functional group in (4-chlorophenoxy)trimethylsilane also allows for its application in the field of materials science and polymer chemistry, particularly in the modification of surfaces.

Theoretical and Computational Chemistry Studies on 4 Chlorophenoxy Trimethylsilane

Density Functional Theory (DFT) for Electronic Structure and Bonding Analysis

Furthermore, an analysis of the molecular electrostatic potential (MEP) surface would reveal the regions of positive and negative charge, indicating likely sites for intermolecular interactions. Natural Bond Orbital (NBO) analysis could be employed to quantify the delocalization of electron density and to understand the specific nature of the silicon-oxygen bond and the influence of the chloro- and trimethylsilyl (B98337) substituents on the phenoxy ring. However, at present, no dedicated DFT studies reporting these electronic properties for (4-chlorophenoxy)trimethylsilane are publicly available.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of (4-chlorophenoxy)trimethylsilane are critical to its physical and chemical behavior. Conformational analysis, typically performed using molecular mechanics or quantum mechanical methods, would identify the most stable spatial arrangements (conformers) of the molecule. This would involve exploring the potential energy surface by systematically rotating the rotatable bonds, such as the C-O-Si linkage.

Following the identification of stable conformers, molecular dynamics (MD) simulations could provide a dynamic picture of the molecule's behavior over time at different temperatures. MD simulations would allow for the study of the molecule's vibrational modes and its conformational flexibility, offering insights into how it might interact with other molecules or surfaces. Such studies are fundamental for understanding its macroscopic properties, yet no specific conformational analyses or molecular dynamics simulations for (4-chlorophenoxy)trimethylsilane have been reported in the scientific literature.

Prediction of Reaction Pathways and Energetic Landscapes

Computational chemistry offers powerful tools for predicting the most likely pathways for chemical reactions and for determining the energy changes that occur during these transformations. For (4-chlorophenoxy)trimethylsilane, theoretical studies could be designed to investigate various reactions, such as its hydrolysis, thermal decomposition, or reactions with other chemical species.

By mapping the potential energy surface, researchers can identify transition states—the high-energy intermediates that connect reactants and products. The calculation of activation energies provides a quantitative measure of the kinetic feasibility of a reaction pathway. Such computational investigations would be instrumental in understanding the reactivity and stability of (4-chlorophenoxy)trimethylsilane under different conditions. To date, there are no published studies that have computationally explored the reaction pathways and energetic landscapes of this specific compound.

Modeling of Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that relate the chemical structure of a molecule to its biological activity or physical properties. By developing such models, it is possible to predict the properties of new, un-synthesized compounds.

For (4-chlorophenoxy)trimethylsilane, a QSAR or QSPR study would involve calculating a set of molecular descriptors (e.g., electronic, steric, and topological parameters) and then correlating these descriptors with experimentally determined properties of a series of related phenoxytrimethylsilane derivatives. This would allow for the prediction of properties such as reactivity, toxicity, or environmental fate. The development of such predictive models requires a substantial dataset of related compounds with known properties, and currently, no such specific modeling studies for (4-chlorophenoxy)trimethylsilane have been documented.

Spectroscopic Property Prediction through Computational Methods

Computational methods are widely used to predict various spectroscopic properties, which can be invaluable for the identification and characterization of chemical compounds. For (4-chlorophenoxy)trimethylsilane, theoretical calculations could be used to predict its nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra.

These predicted spectra can be compared with experimental data to confirm the structure of the molecule and to aid in the assignment of spectral peaks. Discrepancies between predicted and experimental spectra can also provide insights into solvent effects or specific intermolecular interactions. While the tools for these predictions are well-established, there is a lack of published computational studies presenting the predicted spectroscopic properties of (4-chlorophenoxy)trimethylsilane.

Future Directions and Emerging Research Avenues for 4 Chlorophenoxy Trimethylsilane

Development of More Sustainable and Efficient Synthetic Protocols

The traditional synthesis of silyl (B83357) ethers like (4-chlorophenoxy)trimethylsilane often involves the use of silyl chlorides with an amine base, such as the Corey protocol which uses imidazole (B134444) and DMF. wikipedia.org While effective, these methods can be slow and require extensive purification to remove byproducts. wikipedia.org Future research is focused on developing more sustainable and efficient synthetic protocols that minimize waste and energy consumption.

One promising approach is the use of organocatalysts. For instance, N-heterocyclic olefins (NHOs) have been shown to be effective for the direct dehydrogenative silylation of alcohols. organic-chemistry.org This method offers a more atom-economical pathway by avoiding the use of stoichiometric activating reagents. Another avenue is the exploration of catalytic systems that operate under milder conditions. For example, inexpensive sodium hydroxide (B78521) has been used as a catalyst for the cross-dehydrogenative coupling of alcohols and hydrosilanes, which produces the corresponding silyl ether without generating salt byproducts. organic-chemistry.org Iron catalysts have also been shown to promote transfer hydrosilylation of alcohols with silyl formates at room temperature, releasing only hydrogen and carbon dioxide as byproducts. organic-chemistry.org

The development of atom-economic reactions is a key goal. A notable example is the organocatalytic asymmetric synthesis of Si-stereogenic silyl ethers through a desymmetrizing carbon–carbon bond-forming reaction of symmetrical bis(methallyl)silanes with phenols. acs.org This reaction, catalyzed by imidodiphosphorimidates (IDPi), provides high yields and enantioselectivities. acs.org Such innovative strategies pave the way for more sustainable and efficient production of silyl ethers, including (4-chlorophenoxy)trimethylsilane.

Exploration of Novel Reactivity Modes and Mechanistic Pathways

Researchers are actively exploring new ways in which (4-chlorophenoxy)trimethylsilane and related silyl ethers can react to form complex molecules. A significant area of interest is their participation in cycloaddition reactions. For example, silyl enol ethers have been used in Lewis acid-catalyzed formal [2σ + 2π] cycloadditions with bicyclo[1.1.0]butanes to create bicyclo[2.1.1]hexanes. acs.org This highlights the potential for silyl ethers to be key components in constructing intricate molecular architectures.

The unique reactivity of silyl ethers is also being harnessed in other types of chemical transformations. For instance, the reaction of β-substituted vinylsilanes with aldehydes in the presence of a platinum catalyst can produce allyl silyl ethers. organic-chemistry.org Understanding the mechanisms behind these reactions is crucial for optimizing them and expanding their applicability. The study of reaction intermediates, such as the isolation and characterization of silyl enol ether intermediates in acyloin cyclizations, provides valuable insights into the reaction pathway. nih.gov

Furthermore, the development of novel catalysts is opening up new reactivity pathways. N-heterocyclic selone (NHS) catalysts, for example, have been used to enable a radical-catalyzed [2σ + 2π] cycloaddition platform, demonstrating unique reactivity compared to other radical catalysts. acs.org These advancements in understanding and controlling the reactivity of silyl ethers will undoubtedly lead to the discovery of new and valuable chemical transformations involving (4-chlorophenoxy)trimethylsilane.

Expansion into Niche Chemical Fields and Interdisciplinary Applications

The versatile nature of silyl ethers like (4-chlorophenoxy)trimethylsilane is leading to their exploration in a variety of specialized and interdisciplinary fields beyond traditional organic synthesis. One such area is medicinal chemistry, where the development of Fsp3-rich bioisosteres for meta-substituted benzenes is a significant challenge. acs.org Novel cycloaddition reactions involving silyl ethers are providing direct access to structures like 1,3-bicyclohexane, which can serve as a bioisostere for meta-substituted benzene (B151609). acs.org

The application of acylsilanes, which are structurally related to silyl ethers, is also expanding into new domains such as photo-click reactions and polymer-backbone editing. rsc.org These emerging applications highlight the potential for silyl compounds to be used in materials science and biocatalysis. The ability to perform late-stage functionalization of natural products and drug-derived olefins using silyl ether chemistry further underscores the potential impact on drug discovery and development. acs.org

Advanced In-situ Spectroscopic Characterization under Reaction Conditions

To gain a deeper understanding of the reaction mechanisms involving (4-chlorophenoxy)trimethylsilane, researchers are increasingly turning to advanced in-situ spectroscopic techniques. These methods allow for the real-time monitoring of reactions as they occur, providing valuable data on transient intermediates and reaction kinetics. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in this regard. For instance, 1H and 13C-NMR spectra have been used to characterize silyl enol ether intermediates in deuteriochloroform solutions, providing crucial structural information. nih.gov

The use of in-situ spectroscopy is particularly important for studying reactions that are sensitive to reaction conditions. For example, in the synthesis of silyl ethers, silyl triflates are known to be water-sensitive and must be handled under an inert atmosphere. wikipedia.org In-situ monitoring can help to ensure that these conditions are maintained and can provide insights into the role of water and other impurities in the reaction. By observing the reaction as it progresses, chemists can optimize reaction conditions to improve yields and selectivities, as well as gain a more complete picture of the mechanistic pathways at play.

Integration with Machine Learning and AI for Predictive Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is poised to accelerate the discovery and development of new reactions and applications for (4-chlorophenoxy)trimethylsilane. rsc.org Predictive chemistry models, powered by ML algorithms, can be used to forecast the outcomes of reactions, identify optimal reaction conditions, and even propose novel synthetic routes. rsc.org This data-driven approach has the potential to significantly reduce the time and resources required for experimental work.

One area where AI is already making an impact is in the prediction of physicochemical properties. For example, large-scale chemical language models like ILBERT have been developed to predict key properties of ionic liquids with high accuracy. rsc.org A similar approach could be applied to silyl ethers to predict their reactivity, stability, and other important characteristics. Furthermore, combining physics-based methods with AI can lead to powerful predictive models. The SILCS (Site Identification by Ligand Competitive Saturation) method, when combined with AI, has been used to create a high-throughput model for predicting the passive permeability of drug-like molecules. nih.govchemrxiv.org This integration of computational and data-driven approaches offers a powerful toolkit for exploring the vast chemical space of silyl ethers and unlocking their full potential in various applications.

Q & A

Basic: What are the recommended synthetic methodologies for Silane, (4-chlorophenoxy)trimethyl-, and how do reaction conditions influence yield?

Answer:
The synthesis of organosilanes like Silane, (4-chlorophenoxy)trimethyl- often involves catalytic silylation or nucleophilic substitution. For example, nickel-catalyzed silylolefination of allylic dithioacetals has been demonstrated for structurally similar compounds (e.g., trimethyl(4-phenyl-1,3-butadienyl)silane), achieving stereoselectivity under controlled conditions (e.g., THF solvent, 60°C, 12 hours) . Key factors include:

  • Catalyst selection : Nickel(0) complexes or palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.
  • Solvent optimization : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates.
  • Temperature control : Excessive heat may lead to byproducts like disiloxanes.
    Yield optimization requires monitoring via GC-MS or NMR to track intermediates.

Advanced: How can researchers resolve discrepancies in ionization energy (IE) measurements for organosilanes, such as Silane, (4-chlorophenoxy)trimethyl-?

Answer:
Discrepancies in IE values (e.g., 9.01 eV vs. 9.03 eV in similar compounds) arise from experimental methods like photoelectron spectroscopy (PE). For Silane derivatives, vertical IE (sudden approximation) vs. adiabatic IE (relaxed geometry) must be distinguished . Mitigation strategies include:

  • Standardized calibration : Use internal references (e.g., argon or xenon) to align energy scales.
  • Computational validation : Compare experimental IE with DFT calculations (e.g., B3LYP/6-31G* level) to identify systematic errors.
  • Sample purity : Trace impurities (e.g., chlorinated byproducts) can skew results; purify via fractional distillation or HPLC .

Basic: What spectroscopic techniques are critical for characterizing Silane, (4-chlorophenoxy)trimethyl-?

Answer:

  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., Si-O-C stretch at 1000–1100 cm⁻¹, C-Cl at 550–850 cm⁻¹). For example, trichloro(4-methylphenyl)silane shows distinct Si-Cl peaks at 410–620 cm⁻¹ .
  • NMR : ¹H NMR (δ 0.1–0.3 ppm for Si-CH₃), ¹³C NMR (δ 120–150 ppm for aromatic carbons), and ²⁹Si NMR (δ 10–30 ppm for trimethylsilane groups).
  • Mass Spectrometry : High-resolution MS confirms molecular ions (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of CH₃ groups) .

Advanced: What mechanistic insights explain the regioselectivity of substitution reactions in aryloxy-silanes?

Answer:
Substitution in aryloxy-silanes is influenced by electronic and steric effects:

  • Electron-withdrawing groups (e.g., -Cl on the phenyl ring) activate the para position for nucleophilic attack, as seen in 4-chloro-3-fluorophenoxy derivatives .
  • Steric hindrance : Bulky substituents (e.g., trimethylsilyl) direct reactions to less hindered sites. Kinetic studies using Hammett plots (σ⁺ values) quantify substituent effects .
  • Solvent polarity : Polar solvents stabilize transition states in SN2 mechanisms, while nonpolar solvents favor radical pathways .

Basic: How does Silane, (4-chlorophenoxy)trimethyl- behave under oxidative or reductive conditions?

Answer:

  • Oxidation : The silane group (Si-CH₃) is resistant to mild oxidants (e.g., H₂O₂), but strong oxidants (e.g., KMnO₄) may cleave Si-C bonds, forming silanols (Si-OH) .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the chlorophenyl group to cyclohexane derivatives, while NaBH₄ selectively reduces carbonyl byproducts without affecting Si-CH₃ .

Advanced: How can computational chemistry guide the design of Silane, (4-chlorophenoxy)trimethyl- derivatives for specific applications?

Answer:

  • Docking studies : Predict binding affinity to biological targets (e.g., enzymes) using software like AutoDock Vina, leveraging the chlorophenyl group’s hydrophobic interactions .
  • DFT calculations : Optimize geometries (e.g., Gaussian 09) to assess stability of rotamers or charge distribution affecting reactivity .
  • QSPR models : Relate substituent effects (e.g., -CF₃ vs. -Cl) to properties like logP or thermal stability .

Basic: What are the key stability considerations for storing Silane, (4-chlorophenoxy)trimethyl-?

Answer:

  • Moisture sensitivity : Hydrolysis of Si-O bonds occurs in humid environments; store under inert gas (N₂/Ar) with molecular sieves .
  • Light exposure : UV radiation may degrade the chlorophenyl group; use amber glassware.
  • Temperature : Long-term storage at <-20°C minimizes thermal decomposition .

Advanced: How do isotopic labeling studies (e.g., ²⁹Si, ¹³C) enhance mechanistic understanding of silane reactions?

Answer:

  • ²⁹Si NMR : Tracks Si-center dynamics (e.g., bond cleavage in hydrolysis) with high isotopic sensitivity .
  • ¹³C labeling : Maps carbon migration in cross-coupling reactions (e.g., Suzuki-Miyaura) using ¹³C-enriched reactants .
  • Kinetic isotope effects (KIE) : Differentiate between concerted vs. stepwise mechanisms (e.g., KIE >1 indicates bond-breaking in the rate-determining step) .

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